molecular formula C10H7F3O2 B1199849 4-(Trifluoromethyl)cinnamic acid CAS No. 2062-26-2

4-(Trifluoromethyl)cinnamic acid

Cat. No.: B1199849
CAS No.: 2062-26-2
M. Wt: 216.16 g/mol
InChI Key: ANRMAUMHJREENI-ZZXKWVIFSA-N
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Description

4-(Trifluoromethyl)cinnamic acid is an organic compound belonging to the class of cinnamic acids. It is characterized by the presence of a trifluoromethyl group attached to the para-position of the phenyl ring in the cinnamic acid structure. This compound is known for its white crystalline appearance and has a molecular formula of C10H7F3O2 . It is widely used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

4-(Trifluoromethyl)cinnamic acid is known to exhibit antimicrobial activity, and it interacts with specific targets in microorganisms. For instance, it has been found to interact directly with ergosterol present in the fungal plasmatic membrane and with the cell wall . Ergosterol is a primary component of fungal cell membranes, and its disruption can lead to cell death .

Mode of Action

The compound’s interaction with its targets leads to significant changes in the microorganisms. By interacting with ergosterol and the cell wall, this compound disrupts the integrity of the fungal cell membrane, leading to cell death . This makes it an effective antifungal agent.

Biochemical Pathways

This compound is a derivative of cinnamic acid, which is a central intermediate in the biosynthesis of numerous natural products, including lignols, flavonoids, isoflavonoids, coumarins, and others . These compounds play vital roles in plant physiology, such as during growth, development, reproduction, and disease resistance .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that the compound is a solid at room temperature, with a melting point of 231-233 °c . Its solubility in various solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone suggests that it could be absorbed and distributed in the body following administration .

Result of Action

The primary result of the action of this compound is the disruption of the fungal cell membrane, leading to cell death . This makes it an effective antifungal agent. Additionally, some derivatives of cinnamic acid have been reported to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its phase transition temperature is around 132/131 K , suggesting that it may exhibit different properties at different temperatures.

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethyl)cinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as an internal standard for the determination of A77 1726 in plasma by high-performance liquid chromatography (HPLC) . The nature of these interactions often involves binding to active sites of enzymes or forming complexes with proteins, thereby influencing their activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the photodimerization process in certain cellular environments . Such interactions can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound undergoes a single fully reversible temperature-induced phase transition at around 132/131 K . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of considering temporal changes when using this compound in research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)cinnamic acid typically involves the condensation of 4-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvents like methyl tertiary butyl ether (MTBE) or tetrahydrofuran (THF) are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or aldehydes.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

Scientific Research Applications

4-(Trifluoromethyl)cinnamic acid is utilized in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Used as a standard in high-performance liquid chromatography (HPLC) for the determination of specific metabolites.

    Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Industry: Employed in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)cinnamic acid
  • 4-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzaldehyde

Comparison: 4-(Trifluoromethyl)cinnamic acid is unique due to the presence of both the cinnamic acid structure and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to its analogs. The trifluoromethyl group enhances the compound’s stability and resistance to metabolic degradation, making it more suitable for various applications .

Properties

IUPAC Name

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRMAUMHJREENI-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501224492
Record name (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid
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Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16642-92-5, 2062-26-2
Record name (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid
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Record name p-(Trifluoromethyl)cinnamic acid
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Record name 4-(Trifluoromethyl)cinnamic acid
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Record name (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid
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Record name p-(trifluoromethyl)cinnamic acid
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Record name 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, (2E)
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Record name 4-(TRIFLUOROMETHYL)CINNAMIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How effective is 4-(Trifluoromethyl)cinnamic acid against parasitic weeds and what structural features contribute to this activity?

A1: Research indicates that the methyl ester derivative of this compound exhibits enhanced growth inhibition against the parasitic weed Cuscuta campestris compared to the parent compound. [] This suggests that the presence of the methyl ester group significantly contributes to its activity. Further studies exploring modifications to the aromatic ring and the carboxylic acid moiety could reveal more detailed structure-activity relationships. []

Q2: Can this compound be used to improve the stability of colloidal quantum dot (CQD) infrared photodetectors?

A2: Yes, utilizing this compound as a ligand in the electron-transport layer (ETL) of CQD photodetectors leads to enhanced device stability. [] This is attributed to the strong binding affinity of this compound to the CQDs, which effectively passivates the surface and prevents detrimental ion migration under operational bias. This improved passivation results in a 50-fold increase in operating stability compared to devices using the weakly bound ligand tetrabutylammonium iodide (TBAI). []

Q3: Does this compound exhibit any antifungal activity?

A3: While this compound itself has not been extensively studied for antifungal activity, a derivative, (2R,3R)-3-[4-(trifluoromethyl) benzolyamino]-2-[4-(trifluoromethyl)phenyl]-1-(1H-1,2,4-triazol-1-yl)-2-butanol, has shown promising results as a potential antifungal agent. [] This derivative incorporates the 4-(trifluoromethyl)phenyl group from this compound, suggesting that this structural feature might contribute to antifungal activity. Further research is needed to explore the antifungal potential of this compound and its derivatives. []

Q4: How does the structure of this compound influence its solid-state reactivity?

A4: this compound undergoes a solid-state [2+2] photodimerization reaction when exposed to light, resulting in the formation of a cyclobutane ring system. [] This reaction is highly dependent on the crystal packing of the molecule. Optical spectroscopy and powder X-ray diffraction studies revealed a complete loss of long-range order in the crystal structure during the photoconversion process, leading to an amorphous product. [] This highlights the importance of solid-state structure in dictating the reactivity of this compound.

Q5: What computational chemistry studies have been conducted on this compound?

A5: Quantum chemical calculations have been employed to investigate the molecular properties of this compound. [] These calculations can provide insights into the electronic structure, bonding characteristics, and reactivity of the molecule. Additionally, molecular docking studies can be used to predict the binding affinity of this compound with various biological targets, aiding in the understanding of its potential biological activity. [] Further computational studies, such as quantitative structure-activity relationship (QSAR) modeling, can be conducted to explore the relationship between the structure of this compound derivatives and their biological activities. []

Q6: Are there any known phase transitions associated with this compound?

A6: Yes, this compound exhibits a fully reversible temperature-induced phase transition around 132 K (cooling) and 131 K (heating) as revealed by differential scanning calorimetry (DSC). [] Single-crystal X-ray diffraction analysis at different temperatures (200 K, 145 K, and 120 K) demonstrated a quadrupling of the unit cell volume upon transitioning through this phase change, with the Z' value increasing from 2 to 8. [] This structural change is stabilized by intermolecular interactions, mainly O–H⋯O hydrogen bonding and C–H⋯O interactions. []

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